2-(4-BROMOPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE
Overview
Description
2-(4-BROMOPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group, a methylenepiperidino group, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methylenepiperidino Group: This can be accomplished through nucleophilic substitution reactions where the piperidine derivative is introduced to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-(4-BROMOPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studying biological pathways and mechanisms due to its interaction with specific molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology for probing cellular processes and protein functions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the quinazoline core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE
- 2-(4-FLUOROPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE
- 2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE
Uniqueness
2-(4-BROMOPHENYL)-4-(4-METHYLPIPERIDINO)QUINAZOLINE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. This makes it a valuable compound in the design of new drugs and chemical probes.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTWSAZMJYQRPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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